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Introduction Dermatophytosis, a superficial fungal infection of keratinized tissues like skin, hair,

and nails, is a prevalent global health issue often caused by keratinophilic fungi.[1][2]

Conventional topical treatments can be limited by poor drug penetration and adherence, while

systemic therapies may carry risks of side effects.[3][4] Nanofiber-based drug delivery systems

offer a promising alternative, providing high surface-area-to-volume ratios, controlled drug

release, and improved site-specific adhesion.[5][6] This document provides detailed protocols

for the fabrication, characterization, and evaluation of Tolnaftate-loaded polyacrylate

nanofibers, a novel approach for the effective management of dermatophytosis.[1][7] These

protocols are based on successful experimental models and are intended for researchers,

scientists, and professionals in drug development.

Part 1: Nanofiber Fabrication and Characterization
The foundational step involves the fabrication of drug-loaded nanofibers using the

electrospinning technique. This method is cost-effective and allows for the creation of

nanofibrous scaffolds from various biocompatible polymers.[1][8]

Protocol 1.1: Fabrication of Tolnaftate-Loaded
Polyacrylate Nanofibers
This protocol details the electrospinning process for creating nanofibers from a blend of

Eudragit ERL100 and ERS100 polymers loaded with Tolnaftate.[1]
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Materials:

Eudragit ERL100 and ERS100

Tolnaftate

Ethanol

Magnetic stirrer

Electrospinning apparatus (e.g., E-Spin, Nanotech IIT, Kanpur, India)[1]

10 mL plastic syringe with a sharp needle

Procedure:

Polymer Solution Preparation: Prepare variable combinations of Eudragit ERL100 and

ERS100 polymers in ethanol. Three different ratios (D1, D2, D3) are typically prepared to

evaluate the effect of polymer concentration on nanofiber properties (see Table 1).[1][7]

Drug Incorporation: Add Tolnaftate (1% w/v) to each polymer solution.[1]

Homogenization: Stir the mixture using a magnetic stirrer at room temperature until a non-

aggregated, homogenous drug-polymer dispersion is achieved.[1]

Electrospinning Setup:

Load the drug-polymer dispersion into a 10 mL plastic syringe fitted with a sharp needle.[1]

Mount the syringe on the electrospinning apparatus.

Set the process parameters as follows:

Flow Rate: 5 µL/min[1]

Applied Voltage: 15 kV (positive polarity)[1]

Tip-to-Collector Distance: 12 cm[1]
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Maintain ambient temperature at 28–30 °C and humidity at 60–65%.[1]

Nanofiber Collection: Initiate the electrospinning process. The nanofibers will be deposited

on a grounded brass collector.[1]

Drying and Storage: Keep the fabricated nanofiber mats in a desiccator for further

characterization and studies.[7]
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Workflow for Electrospinning Tolnaftate-Loaded Nanofibers.
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Protocol 1.2: Characterization of Nanofibers
Characterization is crucial to ensure the fabricated nanofibers possess the desired physical

and chemical properties for drug delivery.

Methods:

Surface Morphology: Analyze the surface topography, fiber diameter, and presence of

defects using Field Emission Scanning Electron Microscopy (FESEM).[7]

Chemical Compatibility: Perform Attenuated Total Reflectance-Fourier Transform Infrared

Spectroscopy (ATR-FTIR) to study the compatibility of Tolnaftate with the polymers.[1]

Thermal Stability: Use Thermogravimetric Analysis (TGA) to assess the thermal stability of

the nanofibers compared to the raw components. The fabricated nanofibers have been found

to be thermally stable up to 450 °C.[1]

Crystallinity: Employ Powder X-ray Diffraction (PXRD) to determine the crystalline state of

Tolnaftate within the amorphous polymer matrix.[1]

Table 1: Nanofiber Formulations and Physical Characteristics

Formulation ID
ERL100:ERS100
Ratio

Average Fiber
Diameter (nm)

Surface
Morphology
Description

D1 1:3 462.7 ± 40.5
Regular, defect-
free, non-beaded

D2 1:1 302.6 ± 50.4
Regular, defect-free,

non-beaded

D3 3:1 402.3 ± 65.0
Regular, defect-free,

non-beaded

Data sourced from Misra et al., 2017.[1][7]

Part 2: In Vitro Evaluation
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In vitro tests are performed to predict the therapeutic performance of the nanofibers, including

their drug release profile and antifungal efficacy.

Protocol 2.1: Determination of Drug Loading and
Encapsulation Efficiency
This protocol determines the amount of drug successfully incorporated into the nanofibers.

Procedure:

Weigh a known mass of the Tolnaftate-loaded nanofiber mat.[9]

Dissolve the mat in a suitable solvent that can dissolve both the polymer and the drug.[10]

Analyze the solution using UV-Vis Spectrophotometry at the maximum absorbance

wavelength for Tolnaftate to determine the drug concentration.[9]

Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following

equations:[9]

DL (%) = (Mass of drug in nanofibers / Total mass of nanofibers) x 100

EE (%) = (Actual drug loaded in nanofibers / Theoretical drug amount used in fabrication)

x 100

Protocol 2.2: In Vitro Drug Release Study
This assay measures the rate and extent of Tolnaftate release from the nanofiber matrix.

Procedure:

Apparatus: Use a dialysis membrane method.[2]

Release Medium: Prepare a phosphate buffer with a pH of 6.8 to simulate skin surface

conditions.[2]

Setup:
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Place a precisely weighed amount of the nanofiber mat (equivalent to 1 mg of Tolnaftate)

inside a dialysis bag (pore size 2.4 nm).[2]

Immerse the sealed bag in 200 mL of the release medium.[2]

Stir the medium at 100 rpm and maintain the temperature at 37 °C.[2]

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw aliquots of

the release medium and replace with an equal volume of fresh buffer to maintain sink

conditions.[11]

Analysis: Determine the concentration of Tolnaftate in each sample using UV-Vis

spectrophotometry.[2]

Calculation: Calculate the cumulative percentage of drug released over time.[2]

Protocol 2.3: Swelling Index Determination
The swelling index indicates the ability of the nanofibers to absorb exudates at the infection

site, which is important for wound dressing applications.[1]

Procedure:

Weigh a sample of the dry nanofiber mat (Wdry).

Immerse the sample in a phosphate buffer (pH 6.8).[2]

After a specific time (e.g., 24 hours), remove the mat, blot away excess surface water, and

weigh the swollen mat (Wwet).[7]

Calculate the swelling index using the formula:

Swelling Index (%) = [(Wwet - Wdry) / Wdry] x 100

Protocol 2.4: In Vitro Antifungal Activity Assay
The broth microdilution method is used to determine the antifungal efficacy of the nanofibers

against relevant dermatophytes.[1]
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Procedure:

Strains: Use standard MTCC strains of dermatophytes such as Trichophyton rubrum,

Microsporum canis, Microsporum fulvum, and Microsporum gypseum.[1][2]

Assay: Perform the assay according to the Clinical and Laboratory Standards Institute (CLSI)

guidelines.[2]

Incubation: Incubate the dermatophytes with the D3 nanofibers (the formulation with the best

overall in vitro properties) in a 96-well microtiter plate.[1][7]

Evaluation: After 96 hours of incubation, determine the percentage of growth inhibition by

measuring the optical density and comparing it to a control group.[1]

In Vitro Evaluation of Tolnaftate Nanofibers

Physicochemical Tests Biological Test (Optimized D3 Nanofiber)

Key Outputs

Fabricated D1, D2, D3
Nanofiber Mats
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Drug Loading &
Encapsulation Efficiency

Broth Microdilution Assay
(CLSI Guidelines)

Absorption Capacity Controlled Release Profile
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Measure % Growth Inhibition
after 96 hours

Antifungal Efficacy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.mdpi.com/2079-6439/5/4/41
https://pdfs.semanticscholar.org/8726/05a37af8ead7ba05337ef4baf9dbe744340b.pdf
https://pdfs.semanticscholar.org/8726/05a37af8ead7ba05337ef4baf9dbe744340b.pdf
https://www.mdpi.com/2079-6439/5/4/41
https://www.researchgate.net/publication/320884472_Tolnaftate-Loaded_PolyacrylateElectrospun_Nanofibers_for_an_Impressive_Regimen_on_Dermatophytosis
https://www.mdpi.com/2079-6439/5/4/41
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Workflow for In Vitro Characterization and Evaluation.

Table 2: Summary of Quantitative In Vitro Data for Nanofiber Formulations

Formulation ID
Swelling Index (%)
(after 24h)

Cumulative Drug
Release (%) (after
8h)

Antifungal Activity
(% Inhibition of T.
rubrum after 96h)

D1 (1:3) ~150 43.56 Not Reported

D2 (1:1) ~250 47.01 Not Reported

D3 (3:1) ~400 71.52 95.98

Data sourced from Misra et al., 2017.[1][2] The D3 formulation showed superior hydrophilicity,

swelling, and drug release, and was therefore selected for antifungal and subsequent in vivo

studies.[1]

Part 3: In Vivo Dermatophytosis Model
Animal models are essential for evaluating the therapeutic efficacy of the nanofiber formulation

in a biologically relevant system.[12]

Protocol 3.1: Induction of Dermatophytosis in an Animal
Model
This protocol describes how to establish a T. rubrum infection in Swiss albino mice.[1]

Materials:

Swiss albino mice

Trichophyton rubrum (MTCC 7859) culture[2]

Hair removal cream

70% Ethanol
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Sterile saline solution

Procedure:

Acclimatization: Acclimatize the mice to laboratory conditions.

Preparation of Infection Site: One day prior to infection, disinfect a dorsal area of each

mouse with 70% ethanol and then depilate the area using a normal hair removal cream.[7]

Inoculation: Prepare a suspension of T. rubrum. Inoculate the prepared dorsal surface of the

mice with the fungal culture.[1][7]

Infection Development: Allow the infection to develop. The first symptoms, such as small

scaly redness and erythema, are typically observed over the next few days.[1]

Protocol 3.2: Treatment Application and Efficacy
Evaluation
This protocol outlines the treatment of the infected mice with Tolnaftate-loaded nanofibers.

Procedure:

Group Allocation: Divide the infected mice into groups:

Group A: Untreated Control

Group B: Treated with pure Tolnaftate formulation

Group C: Treated with Tolnaftate-loaded D3 nanofibers

Treatment: Once symptoms of dermatophytosis are evident, begin the treatment. Topically

apply the D3 nanofibrous scaffolds to the infected area of Group C mice.[1]

Duration: Apply the treatment successively for 7 days. The nanofiber scaffold acts as a

depot, releasing Tolnaftate in a controlled manner.[1]

Evaluation:
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Visually observe the infection site daily for signs of healing, such as reduction in redness,

scaling, and erythema.[1]

At the end of the 7-day period, assess for complete inhibition of the fungal pathogen.[1]

Compare the outcomes between the different groups.

Phase 1: Infection Setup Phase 2: Treatment Phase 3: Evaluation

Day -1:
Depilate Dorsal Area
of Swiss Albino Mice

Day 0:
Inoculate with

T. rubrum Culture

Days 1-4:
Allow Infection to Develop

(Observe Erythema/Scaling)

Day 5:
Begin 7-Day Treatment

Apply D3 Nanofiber Scaffold
Topically to Infected Site

Days 5-12:
Daily Visual Observation

for Healing

Day 12:
Final Assessment for

Complete Fungal Inhibition

Click to download full resolution via product page

Timeline for In Vivo Dermatophytosis Model and Treatment.

Table 3: Summary of In Vivo Study Results

Treatment Group Observation Period Outcome

Untreated Control 7 Days
Symptoms of
dermatophytosis (redness,
erythema) increased.[1]

Pure Tolnaftate 7 Days

Symptoms of dermatophytosis

persisted on the dorsal

surface.[1]

Tolnaftate-Loaded D3

Nanofibers
7 Days

Complete inhibition of the

fungal pathogen was

observed.[1][7]

Data sourced from Misra et al., 2017.[1]

Conclusion The use of Tolnaftate-loaded polyacrylate nanofibers presents a highly effective

strategy for the topical treatment of dermatophytosis. The D3 formulation (3:1 ERL100/ERS100

ratio) demonstrated remarkable hydrophilicity, a high swelling index, controlled drug release for
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up to 8 hours, and potent in vitro activity against T. rubrum.[1][2] Crucially, in vivo studies on

Swiss albino mice confirmed the superior efficacy of the nanofiber scaffold, leading to the

complete resolution of infection after seven days of application.[1] These findings suggest that

Tolnaftate-loaded nanofibers are promising candidates for development as advanced dressing

materials for the effective management of topical fungal infections.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. mdpi.com [mdpi.com]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4. Efficacy of topical clotrimazole vs. topical tolnaftate in the treatment of otomycosis. A
randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

5. dergipark.org.tr [dergipark.org.tr]

6. Polymeric Nanofibers in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. mdpi.com [mdpi.com]

9. mdpi.com [mdpi.com]

10. researchgate.net [researchgate.net]

11. scispace.com [scispace.com]

12. Dermatophytosis Model for Antifungal Research - Creative Diagnostics [antiviral.creative-
diagnostics.com]

To cite this document: BenchChem. [Application Notes and Protocols: Tolnaftate-Loaded
Nanofibers for Dermatophytosis Treatment Models]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1682400#using-tolnaftate-loaded-
nanofibers-for-dermatophytosis-treatment-models]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.mdpi.com/2079-6439/5/4/41
https://pdfs.semanticscholar.org/8726/05a37af8ead7ba05337ef4baf9dbe744340b.pdf
https://www.mdpi.com/2079-6439/5/4/41
https://www.benchchem.com/product/b1682400?utm_src=pdf-body
https://www.mdpi.com/2079-6439/5/4/41
https://www.researchgate.net/publication/320884472_Tolnaftate-Loaded_PolyacrylateElectrospun_Nanofibers_for_an_Impressive_Regimen_on_Dermatophytosis
https://www.benchchem.com/product/b1682400?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2079-6439/5/4/41
https://pdfs.semanticscholar.org/8726/05a37af8ead7ba05337ef4baf9dbe744340b.pdf
https://pdfs.semanticscholar.org/629d/9feb7fda924310476bbe3d89c2387c9e6190.pdf
https://pubmed.ncbi.nlm.nih.gov/30826311/
https://pubmed.ncbi.nlm.nih.gov/30826311/
https://dergipark.org.tr/en/download/article-file/266761
https://pmc.ncbi.nlm.nih.gov/articles/PMC3179616/
https://www.researchgate.net/publication/320884472_Tolnaftate-Loaded_PolyacrylateElectrospun_Nanofibers_for_an_Impressive_Regimen_on_Dermatophytosis
https://www.mdpi.com/2073-4360/16/4/504
https://www.mdpi.com/1999-4923/13/4/556
https://www.researchgate.net/post/What-is-the-simple-protocol-or-method-to-determine-Encapsulation-Efficiency-of-Electrospun-Nanofibre
https://scispace.com/pdf/a-review-of-in-vitro-drug-release-test-methods-for-nano-2hkq6qa2px.pdf
https://antiviral.creative-diagnostics.com/dermatophytosis-model.html
https://antiviral.creative-diagnostics.com/dermatophytosis-model.html
https://www.benchchem.com/product/b1682400#using-tolnaftate-loaded-nanofibers-for-dermatophytosis-treatment-models
https://www.benchchem.com/product/b1682400#using-tolnaftate-loaded-nanofibers-for-dermatophytosis-treatment-models
https://www.benchchem.com/product/b1682400#using-tolnaftate-loaded-nanofibers-for-dermatophytosis-treatment-models
https://www.benchchem.com/product/b1682400#using-tolnaftate-loaded-nanofibers-for-dermatophytosis-treatment-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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